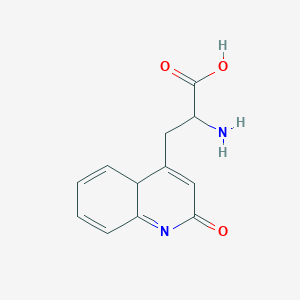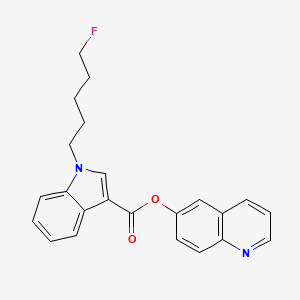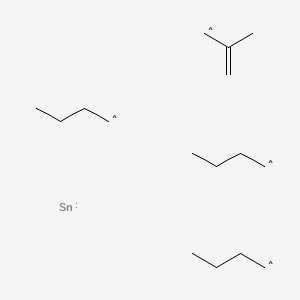
Butanedioic acid, monocyclohexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohexyloxy)-4-oxobutanoic acid is an organic compound that features a cyclohexyloxy group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclohexyloxy)-4-oxobutanoic acid typically involves the reaction of cyclohexanol with butanoic acid derivatives under specific conditions. One common method includes the esterification of cyclohexanol with butanoic acid, followed by oxidation to introduce the oxo group. The reaction conditions often involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid and may require refluxing the reaction mixture to achieve the desired product.
Industrial Production Methods
Industrial production of 4-(cyclohexyloxy)-4-oxobutanoic acid may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexyloxy)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The cyclohexyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
4-(Cyclohexyloxy)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential as a drug candidate or a precursor in pharmaceutical synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(cyclohexyloxy)-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets. The cyclohexyloxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The oxo group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A similar compound with a cyclohexyl group and an oxo group, but lacking the butanoic acid moiety.
Cyclohexanol: Contains a cyclohexyl group with a hydroxyl group instead of an oxo group.
Butanoic Acid: The parent compound without the cyclohexyloxy substitution.
Uniqueness
4-(Cyclohexyloxy)-4-oxobutanoic acid is unique due to the combination of the cyclohexyloxy group and the oxobutanoic acid backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H15O4- |
|---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
4-cyclohexyloxy-4-oxobutanoate |
InChI |
InChI=1S/C10H16O4/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12)/p-1 |
InChI Key |
CQBVVSONJDUVEJ-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)OC(=O)CCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Phosphonium,[10-(3,6-dihydroxy-4,5-dimethoxy-2-methylphenyl)decyl]triphenyl-,methanesulfonate](/img/structure/B12353919.png)

![4'-Iminospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2'-one](/img/structure/B12353936.png)






![1,2,3,3a,4,5,6,6a-Octahydropyrazolo[3,4-c]pyrazol-4-amine](/img/structure/B12353981.png)
